1-Pyrrolidino-1-cyclopentene

Enamine chemistry Stereoselective bromination Reaction mechanism

1-Pyrrolidino-1-cyclopentene is a cyclic enamine formed by the acid-catalyzed condensation of cyclopentanone with pyrrolidine. The compound features a pyrrolidine ring conjugated to a cyclopentene double bond, generating a nucleophilic β-carbon that enables α-alkylation and acylation of carbonyl compounds under mild conditions.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 7148-07-4
Cat. No. B128113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidino-1-cyclopentene
CAS7148-07-4
Synonyms1-(1-Cyclopenten-1-yl)pyrrolidine;  1-(1-Cyclopentenyl)pyrrolidine;  1-(1-Pyrrolidinyl)-1-cyclopentene;  1-(1-Pyrrolidinyl)cyclopentene;  1-(Cyclopent-1’-enyl)pyrrolidine;  1-Cyclopentenylpyrrolidine;  1-Pyrrolidinocyclopentene;  1-Pyrrolidinylcyclopentene; 
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CCCC2
InChIInChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2
InChIKeyKOFSFYBXUYHNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrrolidino-1-cyclopentene (CAS 7148-07-4): A Core Enamine Building Block for Azaspirocyclic Alkaloid Synthesis and Organocatalytic Methodologies


1-Pyrrolidino-1-cyclopentene is a cyclic enamine formed by the acid-catalyzed condensation of cyclopentanone with pyrrolidine . The compound features a pyrrolidine ring conjugated to a cyclopentene double bond, generating a nucleophilic β-carbon that enables α-alkylation and acylation of carbonyl compounds under mild conditions [1]. It serves as a key intermediate in the convergent total synthesis of azaspiro[4.5]decane alkaloids, including halichlorine, pinnaic acid, and tauropinnaic acid [2]. The compound is commercially available with typical purity ≥97% (GC), a boiling point of 93–100 °C at reduced pressure (15–16 mmHg), and a density of 0.941–0.95 g/mL at 20–25 °C .

Why 1-Pyrrolidino-1-cyclopentene Cannot Be Replaced by 1-Piperidino- or 1-Morpholino-1-cyclopentene in Demanding Synthetic Sequences


Cyclic enamines are not functionally interchangeable; the amine component dictates both the reaction pathway and stereochemical outcome. 1-Pyrrolidino-1-cyclopentene exhibits a distinct mechanistic profile: in bromination reactions, the pyrrolidine enamine undergoes direct C-bromination (51:49 stereoselectivity), whereas piperidine and morpholine enamines proceed via initial N-bromination and subsequent rearrangement [1]. Furthermore, pyrrolidine-derived enamines demonstrate exclusive 1,7-addition behavior with vinylcyclopropanes, a reaction outcome not observed with other nucleophiles or enamine classes [2]. The strained pyrrolidine ring enhances nucleophilicity relative to the more conformationally flexible piperidine analog, a critical factor in both reaction kinetics and stereocontrol [3]. Substituting the amine component—whether to piperidine, morpholine, or acyclic dialkylamines—would fundamentally alter the reaction manifold and compromise the synthetic efficiency validated in natural product total synthesis campaigns [4].

1-Pyrrolidino-1-cyclopentene: Quantified Differentiation Against Piperidine and Morpholine Analogs


Divergent Mechanistic Pathway in Enamine Bromination: Direct C-Bromination vs. N-Bromination/Rearrangement

In the bromination of 4-t-butylcyclohexanone-derived enamines, the pyrrolidine enamine exhibits a distinct mechanistic preference relative to piperidine and morpholine analogs [1]. The pyrrolidine enamine undergoes direct C-bromination, yielding a stereoselectivity of 51:49, whereas piperidine and morpholine enamines are believed to react via initial N-bromination and subsequent rearrangement to the C-bromo-iminium salt, producing stereoselectivities of 66:34 and 74:26, respectively [1]. This mechanistic divergence indicates that the pyrrolidine enamine follows a fundamentally different reaction coordinate, which can be exploited for predictable stereochemical outcomes that cannot be achieved with the larger-ring analogs.

Enamine chemistry Stereoselective bromination Reaction mechanism

Exclusive 1,7-Addition Reactivity with Vinylcyclopropanes Not Observed with Other Enamine Classes

Pyrrolidine enamines of cyclopentanone and cyclohexanone undergo exclusive 1,7-addition with 1,1-bisethoxycarbonyl-2-vinylcyclopropane, in contrast to other nucleophiles and enamine classes [1]. This unique reactivity enables the introduction of a six-carbon fragment α to a ketone, a transformation that cannot be replicated using piperidine or morpholine enamines under comparable conditions. The exclusive 1,7-addition outcome is a function of the specific electronic and steric environment conferred by the pyrrolidine ring, which is not reproduced by other cyclic amine enamines.

Enamine cycloaddition Vinylcyclopropane Carbon-carbon bond formation

Validated Synthetic Efficiency: Four-Step Generation of Three Contiguous Stereocenters in Halichlorine/Pinnaic Acid Total Synthesis

In the convergent total synthesis of (±)-halichlorine, (±)-pinnaic acid, and (±)-tauropinnaic acid, 1-pyrrolidino-1-cyclopentene served as the starting material from which an intermediate possessing the three contiguous stereocenters of the natural products was synthesized in just four steps [1]. This sequence represents a highly efficient construction of stereochemical complexity, providing access to all three natural products from a common late-stage intermediate [1]. The entire route delivered the target alkaloids in 10 steps from 1-pyrrolidino-1-cyclopentene.

Total synthesis Azaspirocyclic alkaloids Stereocontrol

Pyrrolidine Exhibits Higher Catalytic Activity than Piperidine in Enamine-Mediated Aldol Reactions

In the direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones, pyrrolidine demonstrated significantly higher catalytic activity than piperidine, particularly with less reactive ketones [1]. GC analysis confirmed that both the catalyst and enamine intermediates were maintained at extremely low concentrations during the reaction, indicating efficient turnover. Pyrrolidine-catalyzed reactions consistently achieved yields of approximately 95%, whereas piperidine under identical conditions gave markedly lower conversions.

Organocatalysis Enamine catalysis Aldol reaction

Comparative Stereoselectivity in Enamine Alkylation: Pyrrolidine Enamines Favor Less-Hindered Approach

In Stork enamine alkylation reactions, the use of pyrrolidine as the amine component directs conjugate addition to the less-hindered face of the enamine intermediate [1]. This stereochemical bias is attributed to the conformational rigidity and smaller steric footprint of the pyrrolidine ring compared to piperidine. Piperidine enamines, by contrast, exhibit greater conformational flexibility and a larger steric profile, leading to different facial selectivity in electrophilic additions [2].

Stork enamine reaction Stereoselectivity Alkylation

High-Purity Commercial Availability with Validated Spectroscopic Identity

Commercially sourced 1-pyrrolidino-1-cyclopentene is supplied with ≥97% purity as determined by GC, and its identity is confirmed by 1H NMR spectroscopy . FT-IR and Raman spectra have been experimentally reported for the compound across the 4000–10 cm⁻¹ and 4000–100 cm⁻¹ regions, respectively, providing a robust spectroscopic fingerprint for identity verification [1]. This level of analytical characterization ensures batch-to-batch consistency and eliminates the need for in-house synthesis and purification for routine use.

Quality control Spectroscopic characterization Procurement

1-Pyrrolidino-1-cyclopentene: Primary Research and Industrial Deployment Scenarios


Step-Economical Total Synthesis of Azaspiro[4.5]decane Alkaloids (Halichlorine, Pinnaic Acid, Tauropinnaic Acid)

Research groups pursuing total synthesis of marine alkaloids in the halichlorine/pinnaic acid family should prioritize 1-pyrrolidino-1-cyclopentene as the starting material. The compound enables the construction of an intermediate bearing three contiguous stereocenters in just four steps, with the entire synthesis completed in 10 steps from this enamine [1]. This validated sequence cannot be replicated using 1-piperidino-1-cyclopentene or other carbonyl building blocks without significantly increased step count and loss of stereochemical efficiency. Procurement of high-purity (≥97%) commercial material ensures reproducibility of the published route.

α-Alkylation of Cyclopentanone via Stork Enamine Methodology Requiring Specific Facial Selectivity

Synthetic chemists performing Stork enamine alkylations who require predictable stereocontrol should select 1-pyrrolidino-1-cyclopentene over the piperidine analog. The pyrrolidine enamine directs electrophilic addition to the less-hindered face of the enamine intermediate [2], a stereochemical outcome that differs from the piperidine enamine due to conformational and steric differences [3]. Substituting with 1-piperidino-1-cyclopentene would alter the facial selectivity and compromise the stereochemical integrity of the alkylated product.

Enamine-Mediated 1,7-Addition for Introduction of Six-Carbon Fragments α to Ketones

For synthetic sequences requiring α-functionalization of cyclopentanone with a six-carbon fragment, 1-pyrrolidino-1-cyclopentene is the uniquely suitable reagent. The compound undergoes exclusive 1,7-addition with 1,1-bisethoxycarbonyl-2-vinylcyclopropane, a transformation that other enamine classes and nucleophiles do not support [4]. This reactivity enables a synthetic disconnection that is inaccessible with 1-piperidino-1-cyclopentene or 1-morpholino-1-cyclopentene, making the pyrrolidine enamine indispensable for this specific bond construction.

Organocatalytic Reaction Development and Methodological Studies of Enamine Reactivity

Researchers developing new enamine-based organocatalytic methodologies should select 1-pyrrolidino-1-cyclopentene based on the established superior catalytic activity of the pyrrolidine moiety. In direct aldol reactions with less reactive ketones, pyrrolidine achieves approximately 95% yield, whereas piperidine delivers substantially lower conversion [5]. Additionally, the compound's well-characterized FT-IR and Raman spectral fingerprint [6] and commercial availability with NMR-confirmed structure provide the analytical rigor required for publication-quality methodological studies.

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